Cas no 937-20-2 (2,4'-Dichloroacetophenone)

2,4'-Dichloroacetophenone structure
2,4'-Dichloroacetophenone structure
Nombre del producto:2,4'-Dichloroacetophenone
Número CAS:937-20-2
MF:C8H6Cl2O
Megavatios:189.038640499115
MDL:MFCD00018926
CID:40343
PubChem ID:70298

2,4'-Dichloroacetophenone Propiedades químicas y físicas

Nombre e identificación

    • 2-Chloro-1-(4-chlorophenyl)ethanone
    • alpha,4-Dichloroacetophenone
    • 4-Chlorophenacyl chloride
    • 2,4'-Dichloroacetophenone
    • 2,4′-Dichloroacetophenone
    • Ethanone, 2-chloro-1-(4-chlorophenyl)-
    • 2-chloro-1-(4-chlorophenyl)ethan-1-one
    • p-Chlorophenacyl chloride
    • PubChem3372
    • 2,4\\'-Dichloroacetophenone
    • alpha,4'-Dichloroacetophenone
    • BDBM7874
    • AMBZ0029
    • 2-Chloro-4'-chloroacetophenone
    • FWDFNLVLIXAOMX-UHFFFAOYSA-N
    • ST011
    • 2,4'-Dichloroacetophenon
    • 2-Chloro-1-(4-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2,4′-dichloro- (6CI, 7CI, 8CI)
    • 1-(4-Chlorophenyl)-2-chloroethanone
    • 2-Chloro-1-(4-chlorophenyl)-1-ethanone
    • 2-Chloro-1-(4′-chlorophenyl)-ethanone
    • 2-Chloro-4′-chloroacetophenone
    • 4′-Chloro-2-chloroacetophenone
    • Chloromethyl 4-chlorophenyl ketone
    • NSC 41669
    • α-Chloro-4-chloroacetophenone
    • α-Chloro-p-chloroacetophenone
    • ω-Chloro-p-chloroacetophenone
    • 2-chloro-1-(4'-chlorophenyl) ethanone
    • .alpha.-Chloro-p-chloroacetophenone
    • EN300-20349
    • Z104477840
    • DB-057425
    • MFCD00018926
    • PD136234
    • 2,4 inverted exclamation mark -Dichloroacetophenone
    • ZXE9VA3E38
    • SCHEMBL953871
    • EINECS 213-323-9
    • A10934
    • 937-20-2
    • DTXSID50239540
    • F0001-2254
    • InChI=1/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H
    • STK498764
    • CS-0238967
    • 4-Chlorophenacylchloride
    • CHEMBL143090
    • NS00039582
    • SY048684
    • NSC-41669
    • NSC41669
    • Halomethyl Phenyl Ketone deriv. 22
    • AKOS000120424
    • UNII-ZXE9VA3E38
    • 2,4'-Dichloroacetophenone, 99%
    • para-chloro-omega-chloroacetophenone
    • .omega.-Chloro-p-chloroacetophenone
    • MDL: MFCD00018926
    • Renchi: 1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
    • Clave inchi: FWDFNLVLIXAOMX-UHFFFAOYSA-N
    • Sonrisas: O=C(CCl)C1C=CC(Cl)=CC=1
    • Brn: 637861

Atributos calculados

  • Calidad precisa: 187.98000
  • Masa isotópica única: 187.98
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 139
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 17.1
  • Recuento de constructos de variantes mutuas: 2
  • Peso molecular: 189.04

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.2979 (rough estimate)
  • Punto de fusión: 100.0 to 103.0 deg-C
  • Punto de ebullición: 270°C(lit.)
  • Punto de inflamación: 270°C
  • índice de refracción: 1.5640 (estimate)
  • PSA: 17.07000
  • Logp: 2.76150
  • Disolución: Not determined

2,4'-Dichloroacetophenone Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305 + P351 + P338
  • Número de transporte de mercancías peligrosas:UN 3335
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:(BD217024)
  • Términos de riesgo:R36/37/38

2,4'-Dichloroacetophenone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,4'-Dichloroacetophenone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20349-2.5g
2-chloro-1-(4-chlorophenyl)ethan-1-one
937-20-2 95.0%
2.5g
$20.0 2025-03-21
Enamine
EN300-20349-1.0g
2-chloro-1-(4-chlorophenyl)ethan-1-one
937-20-2 95.0%
1.0g
$19.0 2025-03-21
Enamine
EN300-20349-0.1g
2-chloro-1-(4-chlorophenyl)ethan-1-one
937-20-2 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153947-100g
2,4'-Dichloroacetophenone
937-20-2 >98.0%
100g
¥963.90 2023-09-03
Life Chemicals
F0001-2254-5g
"2,4'-Dichloroacetophenone"
937-20-2 95%+
5g
$60.0 2023-11-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
392006-100G
2,4'-Dichloroacetophenone
937-20-2 98%
100G
¥1509.13 2022-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1306-5g
2,4'-Dichloroacetophenone
937-20-2 98.0%(GC)
5g
¥185.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153947-5G
2,4'-Dichloroacetophenone
937-20-2 >98.0%
5g
¥110.90 2023-09-03
Enamine
EN300-20349-50g
2-chloro-1-(4-chlorophenyl)ethan-1-one
937-20-2 95%
50g
$65.0 2023-09-16
OTAVAchemicals
1313074-250MG
2-chloro-1-(4-chlorophenyl)ethan-1-one
937-20-2 97%
250MG
$115 2023-06-25

2,4'-Dichloroacetophenone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Methanol ;  10 - 100 °C
Referencia
Process for rapid preparation of α-chloro-ketones from ketones and 1,3-dichloro-5,5-dimethylhydantoin by chlorination
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Ammonium chloride Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ;  50 °C; 3 h, 50 °C
Referencia
Preparation of α-monochloro ketone
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Methanol ;  8 h, 30 - 35 °C
Referencia
α-Chlorination of acetophenones using 1,3-dichloro-5,5-dimethylhydantoin
Xu, Zijin; Zhang, Deyan; Zou, Xinzhuo, Synthetic Communications, 2006, 36(2), 255-258

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  1,2-Dichloroethane
Referencia
Oxidation of carbonyl compounds with organohypervalent iodine reagents
Moriarty, Robert M.; Prakash, Om, Organic Reactions (Hoboken, 1999, 54,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 Reagents: Acetic acid ;  rt; 15 min, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 80 min, rt
1.4 Reagents: Acetic acid ;  rt
Referencia
Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor
Mastronardi, Federica; Gutmann, Bernhard; Kappe, C. Oliver, Organic Letters, 2013, 15(21), 5590-5593

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  1,2-Dichloroethane
Referencia
Halogenation using quaternary ammonium polyhalides. Part X. α-Chlorination of aromatic acetyl derivatives with benzyltrimethylammonium dichloroiodate
Kajigaeshi, Shoji; Kakinami, Takaaki; Moriwaki, Masayuki; Fujisaki, Shizuo; Maeno, Kimihiro; et al, Synthesis, 1988, (7), 545-6

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Carbamide peroxide ,  Silicon tetrachloride Solvents: Dichloromethane ;  1.0 h, 0 °C
Referencia
New, efficient synthesis of α-chloroketones using SiCl4/urea-hydrogen peroxide or SiCl4/iodosylbenzene reagent systems
El-Ahl, Abdel Aziz S.; Elbeheery, Akram H.; Amer, Fathy A., Synthetic Communications, 2011, 41(10), 1508-1513

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Perfluorohexane ,  Potassium hydroxide Solvents: Ethanol ,  1,2-Dibromoethane ,  Tetrahydrofuran ;  24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 25 °C
Referencia
Safe and facile evolution of diazomethane using the phase-vanishing method
Kawabata, Toshiki; Matsubara, Hiroshi, Tetrahedron Letters, 2023, 123,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Silica Solvents: Methanol ;  1 h, reflux; reflux → rt
Referencia
Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH
Chen, Zizhan; Zhou, Bin; Cai, Huihua; Zhu, Wei; Zou, Xinzhuo, Green Chemistry, 2009, 11(2), 275-278

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 - 3 h, rt
Referencia
Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents
Wang, Yan; Damu, Guri L. V.; Lv, Jing-Song; Geng, Rong-Xia; Yang, Da-Cheng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5363-5366

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Benzenesulfonyl chloride Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  1.3 h, rt; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  cooled
Referencia
High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins
Zhang, Xixi; Liu, Lei; Li, Chunbao, RSC Advances, 2016, 6(30), 25339-25345

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Water ;  6 h, rt
Referencia
Chlorination in a reusable water-methanol system by using trichloroisocyanuric acid
Chen, Zi-zhan; Wu, Yu-feng; Guo, Jie; Fang, Chao; Wu, Fan-hong, Huaxue Shijie, 2013, 54(1), 26-29

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: 2114378-53-7 (MCM-41 supported) Solvents: 1,2-Dichloroethane ,  Water ;  14 h, rt
Referencia
An efficient heterogeneous gold(I)-catalyzed hydration of haloalkynes leading to α-halomethyl ketones
Hu, Sifan; Liu, Dayi; Yan, Chenyu; Cai, Mingzhong, Synthetic Communications, 2018, 48(23), 2983-2991

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Water Catalysts: Methanesulfonic acid ,  Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  80 °C
Referencia
Synthesis of α-chloromethyl ketones by iron-catalyzed hydration reaction of alkynyl chlorides
Yi, Weiguo; Yan, Dong; Wu, Chao; Lan, Lixin, Gaodeng Xuexiao Huaxue Xuebao, 2014, 35(12), 2563-2566

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Water ;  cooled
Referencia
Design and synthesis of novel miconazole-based ciprofloxacin hybrids as potential antimicrobial agents
Gu, Xiao-Long; Liu, Hong-Bin; Jia, Qing-Hui; Li, Jie-Feng; Liu, Yan-Long, Monatshefte fuer Chemie, 2015, 146(4), 713-720

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 2,2′-Bipyridine ,  Cuprous chloride Solvents: 1,2-Dichloroethane ;  3 h, reflux
Referencia
Copper(I)-Promoted Synthesis of Chloromethyl Ketones from Trichloromethyl Carbinols
Ram, Ram N.; Manoj, T. P., Journal of Organic Chemistry, 2008, 73(14), 5633-5635

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  10 min, rt; 16 h, 70 °C
Referencia
One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane
Wang, Dengjin; Schwinden, Mark D.; Radesca, Lilian; Patel, Bharat; Kronenthal, David; et al, Journal of Organic Chemistry, 2004, 69(5), 1629-1633

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  4 h, 15 °C
Referencia
Synthesis of 2-Chloro-4'-chloroacetophenone
Guo, Yonghua; Wu, Jianping; Yang, Lirong, Huaxue Fanying Gongcheng Yu Gongyi, 2004, 20(4), 380-384

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  2 - 3 h, rt
Referencia
Novel carbazole-triazole conjugates as DNA-targeting membrane active potentiators against clinical isolated fungi
Zhang, Yuan; Tangadanchu, Vijai Kumar Reddy ; Bheemanaboina, Rammohan R. Yadav; Cheng, Yu; Zhou, Cheng-He, European Journal of Medicinal Chemistry, 2018, 155, 579-589

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Oxygen ,  Magnesium chloride ,  Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetone ,  Dichloromethane ;  12 h, 40 °C
Referencia
The Mn-catalyzed paired electrochemical facile oxychlorination of styrenes via the oxygen reduction reaction
Tian, Siyu; Jia, Xiaofei; Wang, Ling; Li, Baoying; Liu, Siyuan; et al, Chemical Communications (Cambridge, 2019, 55(80), 12104-12107

2,4'-Dichloroacetophenone Raw materials

2,4'-Dichloroacetophenone Preparation Products

2,4'-Dichloroacetophenone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937-20-2)2,4'-Dichloroacetophenone
A844687
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):239.0/836.0